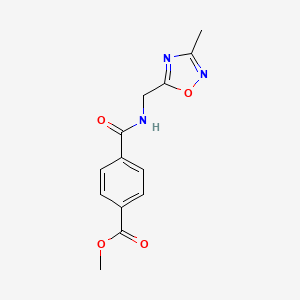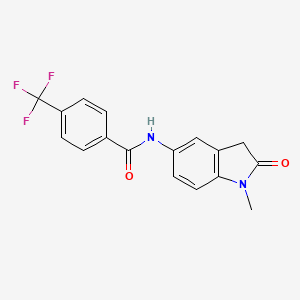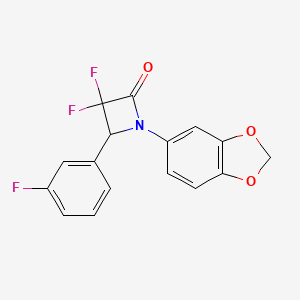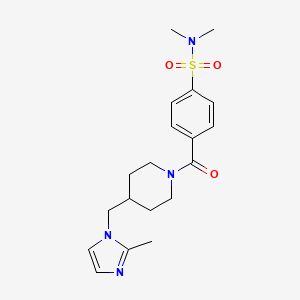![molecular formula C26H27FN2O4 B3001203 Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate CAS No. 1114835-85-6](/img/structure/B3001203.png)
Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate, is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. They are often used as building blocks for pharmaceuticals, particularly as antibacterial and antifungal agents . The presence of a fluorophenyl group can significantly influence the biological activity of these compounds due to the electronegative nature of fluorine, which can affect the molecular interactions with biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds often includes cyclization reactions, as seen in the creation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates . Another example is the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which involves visible-light-induced radical bromination . These methods highlight the intricate processes that could be involved in synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the crystal structure of a similar compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond that generates an S(6) graph-set motif . This kind of detailed structural information is essential for understanding how these molecules might interact with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate resulted in the formation of brominated products, which are discussed for their structural features . These reactions are indicative of the types of chemical transformations that the compound of interest might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate included analyses like FT-IR, TGA, DTA, and UV-Visible, which provide insights into the compound's stability and reactivity . These properties are critical for the compound's potential applications in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Fluorescence Studies and Biochemistry Applications
Quinoline derivatives, including those similar in structure to Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate, are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, such as DNA fluorophores based on fused aromatic systems. They offer potential as sensitive and selective compounds for fluorescence-based technologies, critical in biomedical applications (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Activity
Some derivatives of Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate, such as fluorinated quinolones, have demonstrated high broad-spectrum antibacterial activities. These compounds are effective against both gram-positive and gram-negative bacteria, surpassing the efficacy of some existing antibacterial agents. Their synthesis and the resultant antibacterial properties highlight their importance in developing new therapeutic agents (Stefancich et al., 1985).
Corrosion Inhibition
Theoretical studies on quinoxalines derivatives, structurally related to Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate, have been conducted to assess their efficiency as corrosion inhibitors for metals in acidic media. These studies utilize quantum chemical calculations to establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency, indicating the potential application of such compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Synthesis and Activity of Metabolites
Research on Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate also extends to its metabolites. Studies have prepared these metabolites to confirm their structures and investigate their pharmacological properties. For instance, some metabolites have shown anti-inflammatory effects in specific models, contributing valuable insights into the compound's pharmacodynamics and potential therapeutic applications (Baba et al., 1998).
特性
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O4/c1-3-32-26(31)19-9-12-22-21(14-19)24(15-23(28-22)18-7-10-20(27)11-8-18)33-16-25(30)29-13-5-4-6-17(29)2/h7-12,14-15,17H,3-6,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGDMLYSQEZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N3CCCCC3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3001123.png)
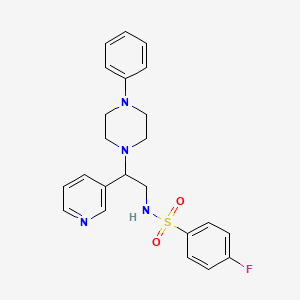
![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)
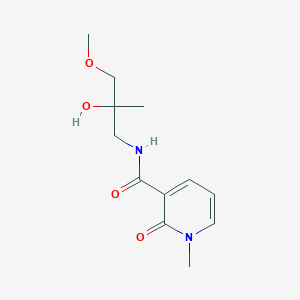
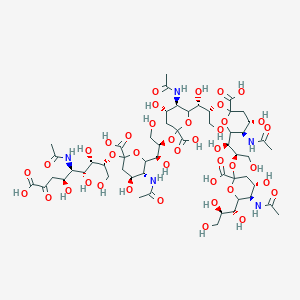
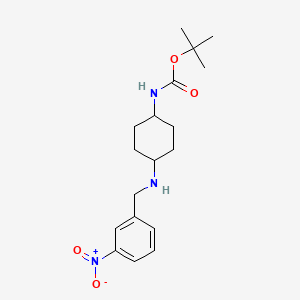

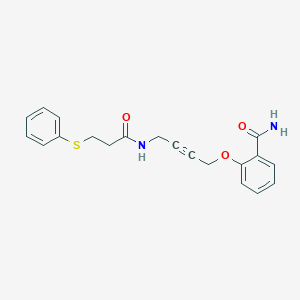
![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)
